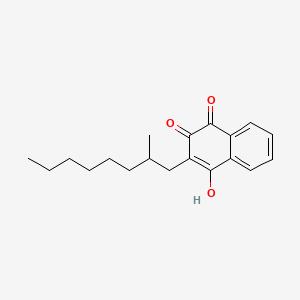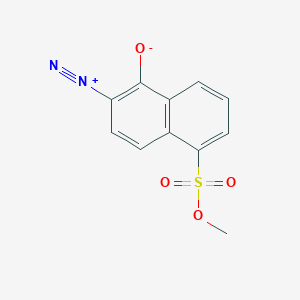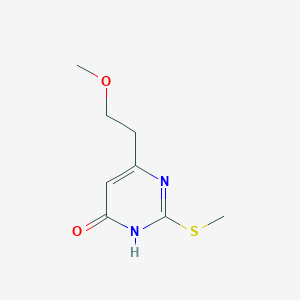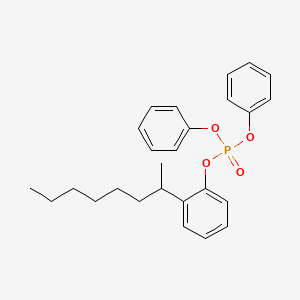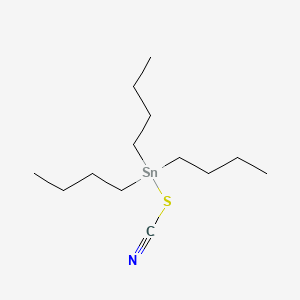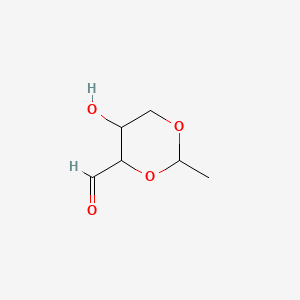
Titanium, bis(octadecanoato-kappaO)bis(2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(Propan-2-olato)bis(stearato-o)titanium: is a titanium-based organometallic compound It is characterized by the presence of two propan-2-olato groups and two stearato groups coordinated to a central titanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Propan-2-olato)bis(stearato-o)titanium typically involves the reaction of titanium tetrachloride with isopropanol and stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+2C3H7OH+2C18H36O2→Ti(OCH(CH3)2)2(OOCC17H35)2+4HCl
Industrial Production Methods: In an industrial setting, the production of bis-(Propan-2-olato)bis(stearato-o)titanium involves large-scale reactors where titanium tetrachloride is reacted with isopropanol and stearic acid under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(Propan-2-olato)bis(stearato-o)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The propan-2-olato and stearato groups can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under inert atmosphere conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: New titanium complexes with different ligands
Applications De Recherche Scientifique
Chemistry: Bis-(Propan-2-olato)bis(stearato-o)titanium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent in cancer treatment due to its ability to target specific cells.
Industry: In the industrial sector, bis-(Propan-2-olato)bis(stearato-o)titanium is used in the production of high-performance materials, including coatings and composites. Its catalytic properties are also utilized in the manufacturing of various chemicals.
Mécanisme D'action
The mechanism of action of bis-(Propan-2-olato)bis(stearato-o)titanium involves its ability to coordinate with various substrates through its titanium center. The propan-2-olato and stearato groups provide stability to the compound, allowing it to interact with different molecules effectively. The titanium center acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from substrates.
Comparaison Avec Des Composés Similaires
Titanium isopropoxide: Similar in structure but lacks the stearato groups.
Titanium stearate: Contains stearato groups but lacks the propan-2-olato groups.
Titanium tetraisopropoxide: Contains four isopropoxide groups instead of a combination of propan-2-olato and stearato groups.
Uniqueness: Bis-(Propan-2-olato)bis(stearato-o)titanium is unique due to its combination of propan-2-olato and stearato groups, which provide a balance of stability and reactivity. This unique structure allows it to be used in a wide range of applications, from catalysis to material science.
Propriétés
Numéro CAS |
32670-03-4 |
|---|---|
Formule moléculaire |
C42H88O6Ti |
Poids moléculaire |
737.0 g/mol |
Nom IUPAC |
octadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C18H36O2.2C3H8O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2*2-17H2,1H3,(H,19,20);2*3-4H,1-2H3; |
Clé InChI |
WCUKARYCVOMDFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CC(C)O.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


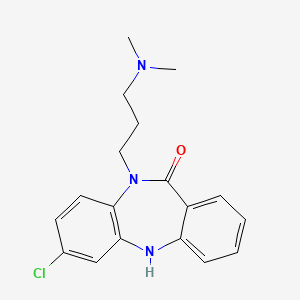
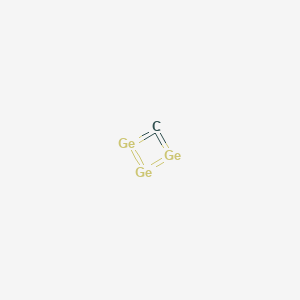
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)

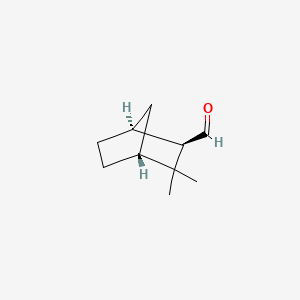
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)

